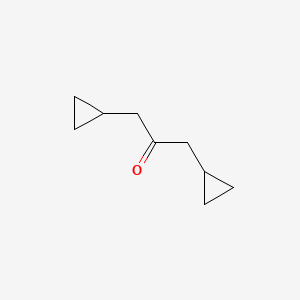![molecular formula C19H15FN2O3S2 B2490185 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide CAS No. 477488-16-7](/img/structure/B2490185.png)
3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This chemical compound belongs to a class of organic compounds known as thiazolidinones, characterized by a core 1,3-thiazolidin-4-one structure. These compounds have garnered interest due to their diverse pharmacological activities, although our focus will exclude applications related to drug use and dosage.
Synthesis Analysis
The synthesis of similar thiazolidinone derivatives involves preparative procedures that typically start with the formation of 4-oxo-2-thiazolidinone cores, followed by reactions with various aldehydes to introduce substituents like the 2-fluorophenyl group. Such processes can involve condensation reactions under controlled conditions to yield targeted derivatives with high specificity (Horishny & Matiychuk, 2020).
Molecular Structure Analysis
Molecular structure analysis of thiazolidinones often utilizes techniques such as X-ray crystallography to determine conformation and stereochemistry. The structure is further analyzed using spectroscopic methods, including NMR and IR spectroscopy, to elucidate functional groups and connectivity (Shahwar et al., 2012).
Chemical Reactions and Properties
Thiazolidinones participate in various chemical reactions, such as condensation with aldehydes, which is a common method for introducing diverse substituents. They also undergo reactions related to their sulfanylidene moiety, contributing to their chemical versatility. The presence of functional groups like the 2-fluorophenyl and 4-hydroxyphenyl groups significantly impacts the reactivity and interaction capabilities of these compounds (Velikorodov et al., 2017).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystal structure, are crucial for understanding the behavior of thiazolidinones in different environments. These properties are determined through empirical studies and contribute to the compound's characterization for further chemical analysis (Yin et al., 2008).
Scientific Research Applications
Synthesis and Analytical Applications
This compound, due to its thiazolidinone core and potential for substitution, could be synthesized for analytical applications, including voltammetric analysis. Such compounds have been studied for their voltammetric behavior and potential in analytical chemistry, particularly in the detection and quantification of metals in environmental samples. The structural features, such as the fluorophenyl and thiazolidinone rings, contribute to the electrochemical properties that can be exploited in sensor development and analytical methodologies Makki et al., 2016.
Antimicrobial Activity
Compounds with thiazolidinone motifs have been explored for their antimicrobial properties. The specific arrangement of substituents around the thiazolidinone core can lead to potent activity against a range of microbial pathogens. This is particularly relevant in the search for new antimicrobials to combat resistant strains. For example, derivatives similar in structure have shown promising results against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of such compounds in therapeutic applications Çıkla et al., 2013.
Anticancer Potential
The fluorophenyl and thiazolidinone components of the compound might contribute to anticancer activity. Such structures have been incorporated into compounds demonstrating significant effects against various cancer cell lines. The design of these molecules often targets specific cellular mechanisms or pathways associated with cancer progression, making them valuable in oncological research and drug development Horishny & Matiychuk, 2020.
Material Science Applications
In material science, the incorporation of fluorophenyl groups and thiazolidinones into polymers or other materials can alter physical properties such as refractive index, solubility, and thermal stability. Such modifications are crucial in developing advanced materials for optical, electronic, and biomedical applications. The specific interactions and functionalities introduced by these groups can lead to materials with unique and desirable characteristics Tapaswi et al., 2015.
properties
IUPAC Name |
3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S2/c20-15-4-2-1-3-12(15)11-16-18(25)22(19(26)27-16)10-9-17(24)21-13-5-7-14(23)8-6-13/h1-8,11,23H,9-10H2,(H,21,24)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKJOONZZVJSDN-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

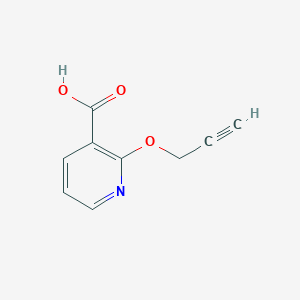
![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B2490108.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2490109.png)
![4-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2490110.png)
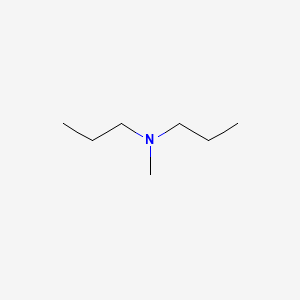
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)
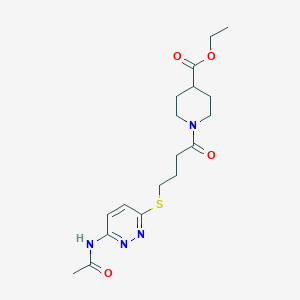
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)


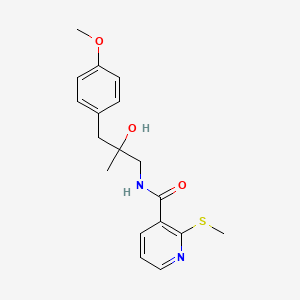
![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)
